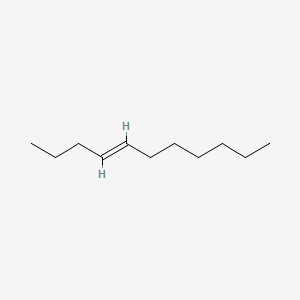
(E)-4-Undecene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-Undecene is an organic compound classified as an alkene, characterized by the presence of a carbon-carbon double bond. The “E” designation indicates that the higher priority substituents on each carbon of the double bond are on opposite sides, following the Cahn-Ingold-Prelog priority rules. This compound is a part of the undecene family, which consists of eleven carbon atoms in a linear chain with a double bond at the fourth position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(E)-4-Undecene can be synthesized through various methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 4-undecanol using acid catalysts such as sulfuric acid or phosphoric acid under controlled temperatures.
Wittig Reaction: Another method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Elimination Reactions: Elimination reactions, such as the dehydrohalogenation of 4-undecyl halides using strong bases like potassium tert-butoxide, can also be employed.
Industrial Production Methods
Industrial production of this compound often involves large-scale dehydration processes or catalytic dehydrogenation of alkanes. These methods are optimized for high yield and purity, utilizing advanced catalysts and reaction conditions to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-Undecene undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or diols using oxidizing agents like peracids or osmium tetroxide.
Reduction: Hydrogenation of this compound using catalysts such as palladium on carbon can convert it to 4-undecane.
Substitution: Halogenation reactions, where halogens like bromine or chlorine add across the double bond, forming dihalides.
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperoxybenzoic acid), osmium tetroxide.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine or chlorine in the presence of light or a catalyst.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: 4-Undecane.
Substitution: 4,5-Dibromoundecane, 4,5-Dichloroundecane.
Aplicaciones Científicas De Investigación
(E)-4-Undecene has various applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of lubricants, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (E)-4-Undecene involves its interaction with various molecular targets and pathways. As an alkene, it can participate in addition reactions, where the double bond reacts with electrophiles or nucleophiles. The specific pathways and targets depend on the nature of the reaction and the reagents involved.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-4-Undecene: The cis isomer of 4-undecene, where the higher priority substituents are on the same side of the double bond.
1-Undecene: An alkene with the double bond at the first position.
2-Undecene: An alkene with the double bond at the second position.
Uniqueness
(E)-4-Undecene is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules. The “E” configuration often results in different physical and chemical properties compared to its “Z” counterpart, making it valuable for specific applications in synthesis and research.
Propiedades
Número CAS |
693-62-9 |
|---|---|
Fórmula molecular |
C11H22 |
Peso molecular |
154.29 g/mol |
Nombre IUPAC |
(E)-undec-4-ene |
InChI |
InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h7,9H,3-6,8,10-11H2,1-2H3/b9-7+ |
Clave InChI |
JABYJIQOLGWMQW-VQHVLOKHSA-N |
SMILES isomérico |
CCCCCC/C=C/CCC |
SMILES canónico |
CCCCCCC=CCCC |
Punto de ebullición |
193.00 °C. @ 760.00 mm Hg |
melting_point |
-63.7 °C |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


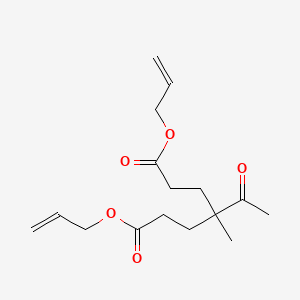
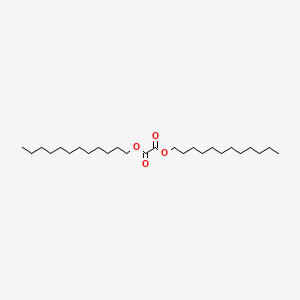
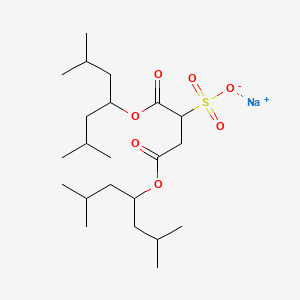
![2-[(2-Acetylphenyl)iminomethyl]cyclohexan-1-one](/img/structure/B13794019.png)


![tetrasodium;5-[[4-[[(E)-4-[4-[(E)-2-[4-[4-[[2-carboxylato-4-(methylsulfamoyl)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-4-oxobut-2-enoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B13794060.png)

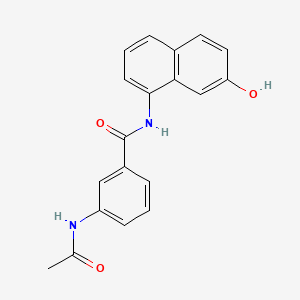
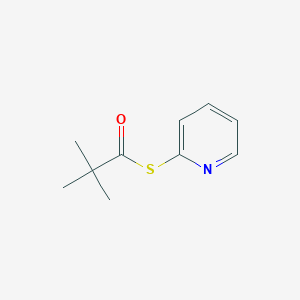
![2-Amino-5-[(dimethylamino)methyl]benzoic acid](/img/structure/B13794107.png)
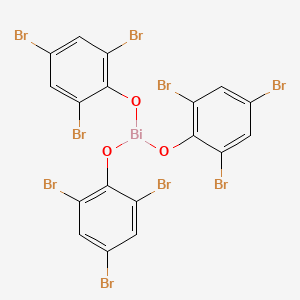
![4-[(1E)-3,3-diethyltriaz-1-en-1-yl]benzoic acid](/img/structure/B13794114.png)

